molecular formula C17H13N3O2S2 B2419213 3-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 361158-90-9

3-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No.: B2419213
CAS No.: 361158-90-9
M. Wt: 355.43
InChI Key: STGHLHJGTDJFJX-UHFFFAOYSA-N
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Description

3-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 3-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with various substituted benzoyl chlorides under basic conditions to form the benzamide derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with specific molecular targets. It binds to DNA and proteins, disrupting their normal function and leading to cell death. This is particularly useful in the context of antimicrobial and anticancer activities, where the compound can inhibit the growth of harmful cells .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-9-18-12-6-7-13-15(14(12)23-9)24-17(19-13)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGHLHJGTDJFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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